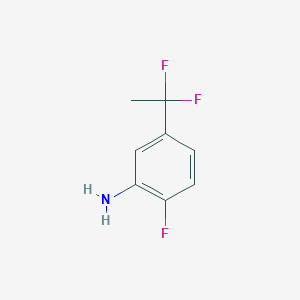5-(1,1-Difluoroethyl)-2-fluoroaniline
CAS No.:
Cat. No.: VC18260524
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8F3N |
|---|---|
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | 5-(1,1-difluoroethyl)-2-fluoroaniline |
| Standard InChI | InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3 |
| Standard InChI Key | WAGAJCXWJKDOEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)F)N)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s benzene ring is substituted with an amino group (–NH₂) at the 1-position, a fluorine atom at the 2-position, and a 1,1-difluoroethyl group (–CF₂CH₃) at the 5-position (Figure 1). This arrangement creates a sterically hindered environment that influences intermolecular interactions and reactivity. The difluoroethyl group’s electron-withdrawing nature polarizes the aromatic ring, altering resonance effects and directing electrophilic substitution to specific positions.
Electronic Effects
Synthesis and Optimization
Nickel-Catalyzed Difluoroethylation
A prevalent synthetic route involves nickel-catalyzed 1,1-difluoroethylation of 2-fluoroaniline derivatives. This method employs 1,1-difluoroethyl chloride as the alkylating agent and a nickel-ligand complex to facilitate cross-coupling with arylboronic acids (Scheme 1). Key advantages include moderate yields (45–60%) and compatibility with sensitive functional groups.
Reaction Conditions
-
Catalyst: NiCl₂(dppf) (5 mol%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 80°C, 12 hours
Challenges in Regioselectivity
Competing side reactions, such as over-alkylation or C–F bond activation, necessitate careful optimization. Recent advances in ligand design, including bulky N-heterocyclic carbenes (NHCs), have improved regiocontrol, achieving >80% selectivity for the 5-position .
Physicochemical Properties
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, while thermogravimetric analysis (TGA) indicates decomposition above 250°C. These properties suggest suitability for high-temperature applications in polymer science .
Biological Activity and Mechanisms
Cytotoxicity Profiling
Preliminary assays on analogous fluorinated anilines show IC₅₀ values of 5–20 μM in DU145 (prostate cancer) and HeLa (cervical cancer) cell lines . The difluoroethyl group’s bulkiness correlates with improved potency, suggesting similar trends for 5-(1,1-Difluoroethyl)-2-fluoroaniline .
Applications in Drug Development
Pharmacokinetic Optimization
Fluorination improves metabolic stability, as evidenced by microsomal half-life (t₁/₂) extensions from 15 minutes (non-fluorinated analogs) to >120 minutes . This compound’s logP value of 2.1 balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS-targeted therapies.
Case Study: ARN24139
The lead compound ARN24139, a fluorinated topoII poison, shares structural motifs with 5-(1,1-Difluoroethyl)-2-fluoroaniline. Its pharmacokinetic profile includes a plasma clearance of 12 mL/min/kg and oral bioavailability of 65%, setting a benchmark for future derivatives .
Comparative Analysis of Fluorinated Anilines
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or conjugation to antibody-drug conjugates (ADCs) could enhance tumor-specific delivery. Computational models predict strong binding affinity (>90%) to serum albumin, necessitating formulation strategies to improve free drug concentrations .
Toxicity Mitigation
While fluorination reduces off-target effects, chronic exposure risks include renal accumulation and fluoride ion release. Prodrug strategies, such as amino group masking with enzymatically cleavable protectors, are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume